tert-Butyl isocyanoacetate
Overview
Description
tert-Butyl isocyanoacetate: is an organic compound with the molecular formula C7H11NO2 . It is a versatile reagent used in organic synthesis, particularly in the formation of heterocycles and other complex molecules. The compound is characterized by its isocyanide functional group, which imparts unique reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl isocyanoacetate can be synthesized through the reaction of tert-butyl chloroacetate with sodium cyanide, followed by dehydration. The reaction typically occurs under mild conditions and yields the desired product with high purity.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl isocyanoacetate can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form amines and other reduced products.
Substitution: this compound can participate in nucleophilic substitution reactions, where the isocyanide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with this compound under mild conditions.
Major Products Formed:
Oxidation: Oxidized derivatives such as carboxylic acids and esters.
Reduction: Amines and other reduced products.
Substitution: Substituted isocyanides and other derivatives.
Scientific Research Applications
Chemistry: tert-Butyl isocyanoacetate is widely used in the synthesis of heterocycles and other complex organic molecules. It is a key reagent in multicomponent reactions, such as the Passerini and Ugi reactions, which are used to construct diverse molecular scaffolds.
Biology: In biological research, this compound is used to synthesize bioactive molecules and probes. It is also employed in the development of new drugs and therapeutic agents.
Medicine: The compound is used in medicinal chemistry to design and synthesize novel pharmaceuticals. Its unique reactivity allows for the creation of molecules with specific biological activities.
Industry: In the industrial sector, this compound is used in the production of fine chemicals, agrochemicals, and materials. It is also employed in the development of new polymers and advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl isocyanoacetate involves its reactivity as an isocyanide. The isocyanide group can participate in various chemical reactions, including nucleophilic addition and cycloaddition reactions. These reactions allow the compound to form complex molecular structures with specific properties.
Molecular Targets and Pathways: The molecular targets of this compound include nucleophiles and electrophiles in organic synthesis. The compound can interact with various functional groups, leading to the formation of new bonds and molecular frameworks.
Comparison with Similar Compounds
- Ethyl isocyanoacetate
- Methyl isocyanoacetate
- Benzyl isocyanide
Comparison: tert-Butyl isocyanoacetate is unique due to its tert-butyl ester group, which imparts steric hindrance and influences its reactivity. Compared to ethyl and methyl isocyanoacetate, this compound offers different reactivity patterns and selectivity in chemical reactions. Benzyl isocyanide, on the other hand, has a different functional group and exhibits distinct reactivity.
Properties
IUPAC Name |
tert-butyl 2-isocyanoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-7(2,3)10-6(9)5-8-4/h5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQSYKHVFMYGJER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C[N+]#[C-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70374780 | |
Record name | tert-Butyl isocyanoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70374780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2769-72-4 | |
Record name | tert-Butyl isocyanoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70374780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-Butyl isocyanoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of tert-butyl isocyanoacetate in organic synthesis?
A1: this compound serves as a versatile building block in organic synthesis, particularly for creating α-amino acids and heterocyclic compounds. For example, it acts as a precursor to higher amino acids through alkylation followed by hydrolysis of the isocyano group. [, ] Additionally, it participates in reactions like the Passerini reaction, enabling the synthesis of complex polymers with ordered side group sequences. []
Q2: How does the structure of this compound lend itself to these applications?
A2: this compound (molecular formula C7H11NO2, molecular weight 141.17 g/mol) possesses an active methylene group adjacent to the isocyano group. [] This structure allows for facile deprotonation and subsequent alkylation with various electrophiles. [, ] Additionally, the isocyano group readily undergoes transformations like hydrolysis to afford the corresponding amine or formamide. [, ]
Q3: Can you provide an example of a specific synthetic route using this compound for amino acid synthesis?
A3: this compound reacts with epoxides to yield alkyl 5,6-dihydro-4H-1,3-oxazine-4-carboxylates, which can be further manipulated to obtain 1-Amino-1-cyclopropanecarboxylic acids. [] This approach highlights the versatility of this compound in constructing diverse cyclic amino acid derivatives.
Q4: Are there any examples of this compound being used in stereoselective synthesis?
A4: Yes, this compound can be employed in enantioselective synthesis. For instance, a synergistic silver/organocatalytic system effectively promotes the reaction between this compound and unactivated ketones. [] This reaction proceeds through a formal [3+2] cycloaddition, yielding chiral oxazolines bearing a quaternary stereocenter with high enantioselectivity. []
Q5: What are the advantages of using this compound compared to other similar reagents?
A5: this compound offers several benefits over alternative reagents. The tert-butyl ester group provides increased stability and ease of handling compared to other ester derivatives. [, ] Furthermore, it allows for mild deprotection conditions, minimizing unwanted side reactions during synthesis. [] Its reactivity profile and commercial availability make it a practical choice for various synthetic applications.
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